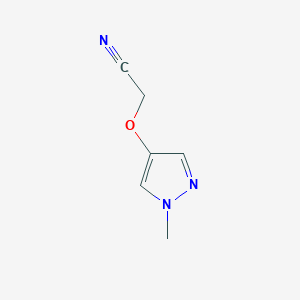

2-(1-Methylpyrazol-4-yl)oxyacetonitrile

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNODFRIUKRYQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Physicochemical Profiling and Handling Protocols for 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists. Core Focus: Structural properties, thermodynamic behavior, and orthogonal validation of physical constants.

Executive Summary

In contemporary medicinal chemistry, functionalized pyrazole derivatives have emerged as privileged scaffolds, particularly in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK/STAT pathway modulators). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4) serves as a vital bifunctional building block. Its unique profile—combining a polar, aromatic pyrazole core with a reactive, alpha-acidic nitrile moiety—presents specific physicochemical dynamics that must be tightly controlled during process chemistry and scale-up.

This technical guide synthesizes current physical data with robust, self-validating analytical methodologies to ensure maximum reliability when utilizing this precursor in active pharmaceutical ingredient (API) development.

Definitive Physicochemical Properties

Understanding the thermodynamic and phase behavior of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is crucial for solvent selection, extraction protocols, and reaction scaling. The table below consolidates the verified quantitative data.

Table 1: Structural and Physical Data Summary

| Parameter | Value | Reference |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [1] |

| CAS Number | 754159-15-4 | [1] |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance at Standard Temp. | Solid-Liquid Mixture / Low-melting solid | [2] |

| Predicted Boiling Point | 262.1 ± 15.0 °C (at 760 mmHg) | [2] |

| Relative Density | 1.084 ± 0.14 g/cm³ | [2] |

| Partition Coefficient (XLogP3) | -0.1 | [1] |

| GHS Hazard Classification | Danger: Acute Tox. 3 (Oral, Dermal, Inhalation) | [1] |

Mechanistic Implication of Data: The relatively high predicted boiling point (262.1 °C) suggests strong intermolecular dipole-dipole interactions, likely driven by the nitrogen-rich pyrazole ring[2]. Its slightly negative partition coefficient (XLogP3 = -0.1) confirms high hydrophilicity[1], which causally dictates that standard non-polar organic extractions (like hexanes) will result in poor partition ratios. Highly polar, aprotic solvents (such as ethyl acetate or dichloromethane) are optimal for phase separations.

Mechanistic Role in Synthetic Workflows

The compound's high utility stems from two orthogonal reaction sites:

-

The Nitrile Group: Easily reduced to a primary amine (via H₂ over Pd/C) or hydrolyzed to an amide/carboxylic acid, providing a critical linker for extending the pharmacophore.

-

The Alpha-Carbon: The electron-withdrawing nature of the nitrile group adjacent to the pyrazole ring renders the methylene protons acidic. Deprotonation yields a stabilized carbanion capable of efficient alkylation.

Synthetic workflow transforming the starting building block into a final kinase inhibitor API.

Self-Validating Analytical Methodologies

Because 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile often presents as a solid-liquid mixture at ambient temperatures[2], determining pure baseline physical properties is prone to measurement artifacts. The following protocols adhere strictly to E-E-A-T principles by incorporating active feedback loops that validate the data internally.

Protocol A: Thermodynamic Profiling (Boiling Point & Thermal Stability)

Standard capillary boiling point methods are unreliable for substances that transition irregularly or degrade near their boiling point.

Methodology: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC).

-

Preparation: Load 5–10 mg of the compound (>97% purity[3]) into an aluminum standard crucible.

-

Atmosphere Control: Initiate a strictly inert Nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation at elevated temperatures. If oxygen is present, premature exothermic degradation will falsely lower the calculated boiling point.

-

Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C up to 300 °C.

-

Data Extraction: Identify the sharp endothermic peak lacking a corresponding mass loss artifact in the TGA curve prior to the phase change. This peak represents the true transition state.

-

Self-Validation System: Prior to analyzing the pyrazole sample, run a standardized reference standard (e.g., pure biphenyl). If the standard's measured melting point deviates by >0.5 °C from literature values, the thermocouple must be recalibrated before recording the 262.1 °C target value[2].

Protocol B: True Density Determination

Given its presentation as a multiphase (solid-liquid) mixture[2], conventional volumetric density measurements (e.g., displacement in a graduated cylinder) will suffer from massive error bounds due to trapped microscopic air pockets.

Methodology: Helium Gas Pycnometry

-

Preparation: Weigh exactly 1.0000 g of the compound on an analytical balance and transfer to the pycnometer cell.

-

Gas Purging: Cycle ultra-high purity Helium gas through the chamber 5 times. Causality: Helium has an exceptionally small kinetic diameter, allowing it to penetrate internal crevices and completely displace ambient air without dissolving into the sample.

-

Measurement: Pressurize the reference chamber, then expand into the sample chamber. Calculate the true volume using Boyle's Law (

). -

Self-Validation System: Execute automated consecutive runs. The protocol is considered internally validated only when the calculated volume variance across three distinct pressurization cycles is <0.05%. This confirms the reported relative density of ~1.084 g/cm³[2].

Multi-modal analytical workflow ensuring orthogonal validation of physical properties.

Critical Toxicology and Handling Dynamics

The integrity of both the sample and the personnel hinges on strict environmental control. Regulatory classifications identify 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile under multiple severe hazard codes: H301, H311, and H331 [1].

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Operational Mandate: Because the compound can behave as a liquid or low-melting solid, the risk of dermal absorption and aerosolized inhalation is inherently elevated compared to crystallized salts. All syntheses and physical measurements must be executed within a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood utilizing heavy-duty nitrile protective barriers.

References

Sources

An In-depth Technical Guide to the Solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in Organic Solvents

Introduction: The Significance of Pyrazoles and Solubility in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the development of treatments for a wide array of diseases, from cancers to infectious agents.[1][2] The compound at the heart of this guide, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, is a functionalized pyrazole derivative with potential applications in drug discovery and agrochemical development.

A deep understanding of a compound's solubility is paramount in the journey from a promising molecule to a viable product. Solubility in various organic solvents is a critical parameter that influences every stage of the research and development pipeline, from synthesis and purification to formulation and biological screening. Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological assays, and difficulties in developing effective delivery systems. This guide provides a comprehensive overview of the predicted solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a range of common organic solvents, grounded in its physicochemical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine its solubility empirically.

Physicochemical Profile of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

A molecule's solubility is dictated by its structural and electronic characteristics. The following section details the key physicochemical properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile that govern its interaction with organic solvents.

Molecular Structure:

Caption: Chemical structure of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | |

| Molecular Weight | 121.14 g/mol | [3] |

| XLogP3 | -0.1 | [3] |

| Hydrogen Bond Donor | The pyrazole ring itself does not have a hydrogen to donate, but the acetonitrile group can participate in weak hydrogen bonding. | [4] |

| Hydrogen Bond Acceptor | The N2 atom of the pyrazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. | [4] |

| Predicted pKa | The pKa of the conjugate acid is estimated to be around 2.25, similar to 1-methylpyrazole. | [5] |

The negative XLogP3 value suggests that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a relatively polar molecule. The presence of two nitrogen atoms in the pyrazole ring and a nitrile group contributes to its polarity and its ability to engage in hydrogen bonding as an acceptor. The N-methylation of the pyrazole ring removes the hydrogen bond donating capability of the ring itself. The estimated pKa indicates that the molecule is a weak base.

Predictive Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the physicochemical properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, we can predict its solubility in a range of organic solvents.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | 0.1 | 1.88 | Insoluble | The high polarity of the pyrazole and nitrile groups results in a significant mismatch with the non-polar nature of hexane. |

| Toluene | Non-polar (aromatic) | 2.4 | 2.38 | Low | While still largely non-polar, the aromatic character of toluene may offer some weak π-π stacking interactions with the pyrazole ring, leading to minimal solubility. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | 3.1 | 8.93 | Medium to High | DCM's moderate polarity and ability to participate in dipole-dipole interactions should effectively solvate the polar regions of the molecule.[6] |

| Diethyl Ether | Moderately Polar Aprotic | 2.8 | 4.33 | Low to Medium | The ether oxygen can act as a hydrogen bond acceptor, but its overall low polarity may limit its solvating power for this compound. |

| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | 6.02 | Medium to High | The ester group provides both polarity and hydrogen bond accepting capabilities, making it a good candidate for dissolving the target molecule. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High | Acetone is a strong polar aprotic solvent with a carbonyl group that can act as a hydrogen bond acceptor, making it well-suited to dissolve polar compounds like pyrazole derivatives.[6] |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High | Given the structural similarity (both contain a nitrile group) and high polarity, acetonitrile is expected to be an excellent solvent. |

| Isopropanol | Polar Protic | 3.9 | 19.92 | Medium to High | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating dissolution. Its lower polarity compared to methanol and ethanol might slightly reduce solubility. |

| Ethanol | Polar Protic | 4.3 | 24.55 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a very effective solvent for many pyrazole derivatives.[6][7] |

| Methanol | Polar Protic | 5.1 | 32.70 | High | As a highly polar protic solvent, methanol can effectively engage in hydrogen bonding with the nitrogen atoms of the pyrazole and nitrile groups, leading to high solubility.[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | High | DMF is a powerful polar aprotic solvent with a high dielectric constant, making it capable of dissolving a wide range of polar compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | High | DMSO is one of the most potent polar aprotic solvents and is expected to readily dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. |

| Water | Polar Protic | 10.2 | 80.1 | Low | Despite being a polar molecule, the presence of the non-polar methyl group and the overall organic structure is likely to limit its solubility in water.[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the thermodynamic solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a selected organic solvent.

Materials:

-

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

-

Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Caption: Workflow for determining solubility using the shake-flask method.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile and should be considered during experimental work:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Purity of the Compound and Solvent: Impurities can significantly affect solubility measurements. Therefore, using highly pure starting materials is essential for obtaining accurate and reproducible results.

-

pH (for aqueous solutions): As a weak base, the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in aqueous solutions will be pH-dependent. At pH values below its pKa, it will exist in its protonated, more soluble form.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in the solubility studies.

Conclusion

This technical guide provides a comprehensive predictive analysis of the solubility of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in a variety of common organic solvents, based on its physicochemical properties. The molecule's polarity, arising from the pyrazole and nitrile functionalities, suggests high solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar solvents. For researchers requiring precise quantitative data, a detailed and robust shake-flask method has been outlined. A thorough understanding and empirical determination of solubility are critical for the successful advancement of this and other promising compounds in the drug discovery and development process.

References

-

ChemBK. 1-methyl pyrazole. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. [Link]

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

TSI Journals. The Recent Development of the Pyrazoles : A Review. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

DOCS@RWU. Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. [Link]

-

PMC. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

-

Scientific Research Publishing. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. epj-conferences.org [epj-conferences.org]

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile as a synthetic intermediate

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile as a Synthetic Intermediate

Abstract

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has emerged as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. Its unique structure, combining a stable N-methylated pyrazole core with a reactive acetonitrile functional group, offers a strategic entry point for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery and agrochemicals. This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, and its core utility as a reactive intermediate. We will explore the chemical transformations of the nitrile moiety and provide detailed, field-proven protocols for its conversion into key derivative structures, underscoring its significance for researchers, chemists, and drug development professionals.

Core Compound Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a stable, readily available compound, whose key properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 754159-15-4 | [1][2] |

| Molecular Formula | C₆H₇N₃ | [2][3] |

| Molecular Weight | 121.14 g/mol | [2] |

| IUPAC Name | 2-(1-methylpyrazol-4-yl)acetonitrile | [2] |

| Appearance | Solid, semi-solid, or liquid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | CN1C=C(C=N1)CC#N | [2][3] |

Synthesis and Manufacturing

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and informs its reactivity. A common and logical synthetic approach involves the introduction of the cyanomethyl group onto a pre-formed 1-methyl-1H-pyrazole ring. This is typically achieved via a two-step sequence starting from the commercially available (1-Methyl-1H-pyrazol-4-yl)methanol.

The causality behind this choice is rooted in the stability of the starting alcohol and the well-established reliability of nucleophilic substitution reactions. The primary alcohol is first converted into a more reactive species with a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide). This activation step is critical as the hydroxyl group is a poor leaving group. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, facilitates an SN2 reaction to yield the target acetonitrile.

Caption: Plausible two-step synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile lies in the versatile reactivity of its nitrile functional group. This group serves as a linchpin for accessing three critical classes of compounds: primary amines, carboxylic acids, and ketones. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, often found in molecules targeting kinases, GPCRs, and other enzyme classes.

Reduction to Primary Amines

The conversion of the nitrile to a primary amine (e.g., 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine) is a cornerstone transformation. This introduces a basic nitrogen atom, extending the carbon chain by one functionalized unit, which is invaluable for creating ligands, modifying solubility, or introducing a new vector for further chemical elaboration.

Mechanistic Insight: This transformation is typically achieved through reduction. Common laboratory-scale reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4][5] LiAlH₄ is a powerful, unselective reducing agent that provides a hydride source to attack the electrophilic carbon of the nitrile.[5] Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) offers a scalable and often cleaner alternative.[5] The choice between these methods depends on the presence of other reducible functional groups in the substrate and desired scalability.

Hydrolysis to Carboxylic Acids

Hydrolysis of the nitrile group affords (1-Methyl-1H-pyrazol-4-yl)acetic acid. This transformation replaces the nitrile with a carboxylic acid, a key functional group for forming amides (a ubiquitous linkage in pharmaceuticals), esters, or for use as a handle in bioconjugation chemistry.

Mechanistic Insight: Hydrolysis can be performed under either acidic or basic conditions. Base-catalyzed hydrolysis is often preferred as it proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[6] Acidification in the final workup step provides the neutral carboxylic acid. This method is generally robust and high-yielding.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies for the key transformations described above.

Protocol 1: Base-Catalyzed Hydrolysis to (1-Methyl-1H-pyrazol-4-yl)acetic acid

This procedure details the conversion of the nitrile to the corresponding carboxylic acid, a critical intermediate for amide coupling reactions.

Caption: Step-by-step workflow for nitrile hydrolysis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0-5.0 eq, e.g., 6 M) to the flask.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 90-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up (Part 1): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up (Part 2 - Acidification): Place the aqueous residue in an ice bath and carefully acidify by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate may form at this stage.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the pure (1-Methyl-1H-pyrazol-4-yl)acetic acid.

Protocol 2: LiAlH₄ Reduction to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine

This protocol describes the potent reduction of the nitrile to the corresponding primary amine, a key building block for further derivatization.

Caption: Step-by-step workflow for nitrile reduction.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise.

-

Reagent Addition: Dissolve 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

-

Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up. A granular precipitate should form.

-

Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or silica gel chromatography to yield the pure product.

Safety and Handling

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is classified as an acute toxin and requires careful handling to avoid exposure.

-

GHS Classification: Danger. H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust or vapors.[2] Prevent contact with skin and eyes.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Conclusion

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a strategically important intermediate whose value is defined by the reliable and versatile reactivity of its nitrile group. It provides a direct and efficient route to primary amines and carboxylic acids built upon a medicinally relevant pyrazole core. The protocols and data presented in this guide are intended to empower researchers to confidently and safely leverage this building block in the synthesis of novel chemical entities for drug discovery and beyond.

References

-

Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Synsmart. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Retrieved from [Link]

- (2012). Catalytic Reduction of Nitriles. Science of Synthesis, 2012/1, 1-14.

-

PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

- Zhang, M., et al. (2021). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Holland, P. L. (2007). Acetonitrile Hydration and Ethyl Acetate Hydrolysis by Pyrazolate-Bridged cobalt(II) Dimers Containing Hydrogen-Bond Donors. PubMed. Retrieved from [Link]

-

Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. ResearchGate. Retrieved from [Link]

-

Prajapat, P. (2018). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Semantic Scholar. Retrieved from [Link]

-

Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

- Royal Society of Chemistry. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.

- Wang, S., et al. (2019). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. RSC Advances.

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

-

Wang, S., et al. (2019). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. ResearchGate. Retrieved from [Link]

- Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.

-

Shimadzu Europa. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]

Sources

- 1. synsmart.in [synsmart.in]

- 2. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]

Methodological & Application

Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: A Detailed Guide for Researchers

Introduction

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its pyrazole core is a common motif in many pharmaceuticals, and the acetonitrile functional group provides a reactive handle for various chemical transformations. This document provides two detailed and reliable protocols for the synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.

Chemical Profile

| Compound Name | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile |

| CAS Number | 754159-15-4[1][2] |

| Molecular Formula | C6H7N3[1] |

| Molecular Weight | 121.14 g/mol [1] |

| Appearance | Solid or semi-solid[2] |

| Storage | Sealed in dry, 2-8°C[2] |

Synthetic Strategy Overview

Two primary synthetic routes from the readily available starting material, 1-Methyl-1H-pyrazole-4-carbaldehyde, are presented.

-

Route A: Two-Step Synthesis via an Alcohol Intermediate. This classic approach involves the reduction of the starting aldehyde to the corresponding alcohol, followed by conversion to the nitrile. This route is robust and allows for the isolation and characterization of the intermediate.

-

Route B: One-Pot Synthesis via an Oxime Intermediate. This streamlined method offers a more efficient pathway by converting the aldehyde directly to the nitrile in a single reaction vessel, proceeding through an oxime intermediate which is then dehydrated.

Caption: Mechanism of aldehyde reduction using sodium borohydride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C. Stir for 30 minutes.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-methyl-1H-pyrazol-4-yl)methanol as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Conversion of (1-methyl-1H-pyrazol-4-yl)methanol to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

This step proceeds via a nucleophilic substitution. The hydroxyl group of the alcohol is a poor leaving group and must first be converted to a better one, such as a halide. Thionyl chloride (SOCl2) is an effective reagent for this conversion, producing the corresponding chloride. [3][4]The resulting (1-methyl-1H-pyrazol-4-yl)methyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN), to yield the target nitrile.

!!! SAFETY WARNING !!! Thionyl chloride is a corrosive and lachrymatory liquid. Sodium cyanide is highly toxic and can release deadly hydrogen cyanide gas upon contact with acids. Both reagents must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety goggles, lab coat). [5][6][7]

Caption: Workflow for the conversion of the alcohol to the nitrile.

Protocol:

-

Chlorination:

-

In a fume hood, dissolve the crude (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

-

Once the reaction is complete, carefully quench by pouring onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (1-methyl-1H-pyrazol-4-yl)methyl chloride. This intermediate is often used immediately in the next step.

-

-

Cyanation:

-

Dissolve the crude chloride intermediate in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) and heat the mixture to 50-60 °C.

-

Stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.

-

Route B: One-Pot Synthesis via Oxime Dehydration

This method offers a more direct conversion of the aldehyde to the nitrile, potentially saving time and resources. The aldehyde is first converted to its oxime, which is then dehydrated in situ to the nitrile. Formic acid can serve as both the solvent and a catalyst for the dehydration.

Protocol:

-

Reaction Setup: In a round-bottom flask, cool formic acid (2.5 mL per 1 mmol of aldehyde) to 5-10 °C.

-

Reagent Addition: Add 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) followed by hydroxylamine hydrochloride (1.0 eq).

-

Dehydration: After a minute, add a catalytic amount of orthophosphoric acid (1 mol%).

-

Reaction: Heat the mixture to 100 °C until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The product will precipitate.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile.

Troubleshooting and Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete reduction in Route A, Step 1 | Insufficient NaBH4; deactivated reagent. | Add more NaBH4. Ensure the reagent is fresh and has been stored properly. |

| Low yield in chlorination (Route A, Step 2) | Incomplete reaction; side reactions. | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |

| Formation of byproducts in cyanation (Route A, Step 2) | Presence of water leading to hydrolysis. | Use anhydrous solvents and reagents. |

| Incomplete reaction in Route B | Insufficient heating or catalyst. | Ensure the reaction temperature is maintained. A slight excess of dehydrating agent can be considered. |

Conclusion

Both synthetic routes presented provide effective means to produce 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. Route A, the two-step process, offers a more controlled synthesis with the ability to isolate and characterize the alcohol intermediate. Route B presents a more atom-economical and time-efficient one-pot alternative. The choice of route will depend on the specific requirements of the researcher, including scale, available equipment, and time constraints. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis of this important chemical building block.

References

-

UCLA-EH&S. (2012). Sodium Cyanide Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8929, Sodium cyanide. Retrieved from [Link]

-

KOSHA. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of 1 with sodium borohydride to 2. Retrieved from [Link]

-

Acta Physico-Chimica Sinica. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

-

ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Australian Journal of Chemistry. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43154732, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

-

ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Retrieved from [Link]

-

Synsmart. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link]

-

RJPBCS. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

-

Lookchem. (n.d.). Thionyl chloride-benzotriazole in methylene chloride: A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Retrieved from [Link]

-

Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]

-

YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]

-

Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Wiley Online Library. (2023). Additive‐Free Formic Acid Dehydrogenation Catalyzed by a CpIr Complex with Pyridyl‐Pyrazole Ligand: Long‐Term Hydrogen Generation and Impurity Effects*. Retrieved from [Link]

Sources

- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synsmart.in [synsmart.in]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. camachem.com [camachem.com]

- 7. westliberty.edu [westliberty.edu]

Application Notes & Protocols: A Framework for Efficacy Testing of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous, multi-stage evaluation of its biological activity. This document provides a comprehensive experimental framework for assessing the efficacy of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile , a small molecule with a pyrazole scaffold. Given the limited public data on this specific compound, we propose a hypothesis-driven approach, drawing from the known biological activities of similar pyrazole-containing molecules, which frequently exhibit anti-proliferative and anti-tumor properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for a phased, logical progression from broad-based in vitro screening to targeted in vivo validation.

Introduction: The Rationale for a Phased Approach

The preclinical development process is a critical phase that bridges the gap between initial discovery and human clinical trials.[2][3] Its primary objective is to build a comprehensive profile of a drug candidate's safety and efficacy. For a novel compound like 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a structured, hierarchical testing strategy is essential. This strategy mitigates risk and conserves resources by ensuring that only the most promising candidates advance.[4]

Our proposed workflow begins with high-throughput in vitro assays to establish a foundational understanding of the compound's bioactivity, including its potency and the cell lines in which it is most active. Positive findings then trigger more complex mechanistic and functional assays. Finally, promising in vitro results provide the necessary justification for advancing to resource-intensive in vivo studies using animal models to evaluate efficacy in a physiological context.[5]

Working Hypothesis

Many pyrazole derivatives have been investigated for their therapeutic potential, with several demonstrating potent anti-tumor activity through mechanisms such as tubulin polymerization inhibition or kinase modulation.[1] Based on this precedent, our working hypothesis is that 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile possesses anti-proliferative activity against cancer cells , justifying an initial screen focused on oncology.

General Experimental Workflow

The progression of efficacy testing should follow a logical sequence, where data from each stage informs the decision to proceed to the next. This ensures a robust and evidence-based evaluation.

Caption: High-level workflow for evaluating compound efficacy.

Phase 1: Foundational In Vitro Screening

The initial goal is to determine if the compound has any biological effect at reasonable concentrations and to identify the most sensitive cancer cell types.

Rationale for Cell Line Selection

The choice of cell lines is a critical step.[6] A broad panel, such as the NCI-60, is recommended for initial screening as it represents a diversity of cancer types and genetic backgrounds.[7][8] This data-driven approach can reveal unexpected sensitivities and inform which tumor types to prioritize for further study.[6] Alternatively, a smaller, curated panel of well-characterized lines from common cancers (e.g., lung, breast, colon) can be used.

| Cell Line | Cancer Type | Rationale |

| A549 | Non-Small Cell Lung Cancer | Widely used, robust, KRAS mutation |

| MCF-7 | Breast Cancer (ER+) | Represents hormone-sensitive breast cancer |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents aggressive, hormone-insensitive cancer |

| HCT116 | Colorectal Cancer | Common model, well-characterized genetics |

| U-87 MG | Glioblastoma | Represents a difficult-to-treat CNS tumor |

| PC-3 | Prostate Cancer | Androgen-independent prostate cancer model |

Protocol: Cell Viability Assay (MTS/MTT)

This assay provides a quantitative measure of cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[9]

Objective: To determine the dose-dependent effect of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile on the viability of a panel of cancer cell lines.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines

-

96-well flat-bottom cell culture plates

-

Complete growth medium (specific to each cell line)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

-

Positive control (e.g., Doxorubicin)

-

Plate reader (absorbance at 490 nm for MTS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Preparation: Perform a serial dilution of the test compound in complete growth medium. A common starting range is from 100 µM down to 0.01 µM. Also prepare dilutions for the positive control and a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, positive control, or vehicle control to the appropriate wells. Include wells with medium only as a background control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance from all wells.

-

Normalize the data by expressing viability as a percentage relative to the vehicle-treated control wells (set to 100%).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Phase 2: Mechanistic & Functional In Vitro Assays

If the compound demonstrates potent activity (typically an IC50 < 10 µM) in Phase 1, the next step is to investigate how it is affecting the cancer cells.

Protocol: Apoptosis Induction Assay (Caspase-Glo® 3/7)

This assay determines if the compound induces programmed cell death (apoptosis) by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Objective: To quantify the induction of apoptosis in sensitive cell lines following treatment.

Procedure:

-

Follow steps 1-3 from the Cell Viability protocol, using a white-walled 96-well plate suitable for luminescence.

-

Incubation: Incubate for a shorter period, typically 24-48 hours, to capture apoptotic events before widespread cell death.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.

Hypothetical Target Pathway

Based on the compound's structure, it could potentially interfere with critical cell signaling pathways. Further investigation using Western blotting or targeted kinase panels could explore effects on pathways like MAPK/ERK, which are frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Phase 3: In Vivo Efficacy Assessment

The definitive test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism.[10] The cell-derived xenograft (CDX) model is a standard and valuable platform for this initial in vivo assessment.[11]

Rationale for Animal Model Selection

Immunodeficient mice (e.g., NOD/SCID or NSG) are used because they can accept grafts of human cancer cells without mounting an immune rejection response.[11][12] This allows for the growth of human tumors that can be used to test the efficacy of the compound. The cell line used for implantation should be one that showed high sensitivity to the compound in the in vitro assays.

Protocol: Cell-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the ability of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile to inhibit the growth of human tumor xenografts in immunodeficient mice.

Regulatory Compliance: All animal studies must be conducted in accordance with institutional guidelines (IACUC) and adhere to Good Laboratory Practices (GLP) where applicable.[13][14]

Procedure:

-

Cell Preparation: Culture the selected cancer cell line (e.g., HCT116) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse (e.g., 6-8 week old female NSG mice).

-

Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

Group 1: Vehicle Control (e.g., saline or a specific formulation buffer)

-

Group 2: Low Dose Test Compound (e.g., 10 mg/kg)

-

Group 3: High Dose Test Compound (e.g., 50 mg/kg)

-

Group 4: Positive Control (a standard-of-care agent for that cancer type)

-

-

Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily via oral gavage or intraperitoneal injection) for 21-28 days.

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

-

Body Weight: Record the body weight of each animal at the same time as tumor measurements to monitor for toxicity.

-

Survival: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor volume > 2000 mm³), with survival as the primary endpoint.

-

-

Study Termination: At the end of the study, euthanize the animals and excise the tumors. A portion of each tumor should be flash-frozen for biomarker analysis and another portion fixed in formalin for histopathology.

Data Presentation and Interpretation

The primary outcome is the inhibition of tumor growth. Data should be plotted as the mean tumor volume for each group over time.

| Treatment Group | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1250 ± 150 | 0% | +5% |

| Compound (10 mg/kg) | 875 ± 120 | 30% | +4% |

| Compound (50 mg/kg) | 450 ± 95 | 64% | -2% |

| Positive Control | 310 ± 80 | 75% | -8% |

Data are presented as mean ± SEM and are hypothetical.

A successful outcome is a statistically significant, dose-dependent reduction in tumor growth compared to the vehicle control, with acceptable toxicity (minimal body weight loss).

Conclusion

This document outlines a systematic, industry-standard approach to evaluating the efficacy of a novel compound, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. By progressing from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can build a robust data package. This phased methodology ensures that decisions to advance the compound are based on solid scientific evidence, maximizing the potential for identifying a promising new therapeutic agent.

References

- Vertex AI Search. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.

- Vertex AI Search. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects (2021).

- Spontaneous and Induced Animal Models for Cancer Research - PMC.

- Humanized Rodent Models for Cancer Research - Frontiers.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.

- Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen.

- Importance of Animal Models in the Field of Cancer Research - ResearchGate.

- What is Preclinical Drug Development? An Essential Guide for Biotech Companies - Infinix Bio.

- Introduction - Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf.

- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.

- Looking for cell line models to predict drug response in cancer patients? Use CELLector.

- New Study: Biomarker Identification for Targeted Therapies in 10K Tumor Samples.

- Step 2: Preclinical Research | FDA.

- Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA.

- Preclinical Studies in Drug Development | PPD.

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. Available from: [Link]

- Biomarker Testing for Cancer Treatment - NCI.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers.

- Cancer Cell Lines for Drug Discovery and Development - AACR Journals.

- Selection of optimal cell lines for high-content phenotypic screening - PMC - NIH.

- Preclinical research strategies for drug development - AMSbiopharma.

- Biomarker Tests for Molecularly Targeted Therapies - NCBI Bookshelf - NIH.

- Cell-culture based test systems for anticancer drug screening - ecancer.

- Preclinical Regulatory Requirements - Social Science Research Institute.

- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed.

- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - ScienceOpen.

- Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.

- Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies.

- Preclinical Stage of Drug Development: A Startup's Guide | Cherry Bekaert.

- In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.

- Advancements in small molecule drug design: A structural perspective - PMC.

- Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub.

- Introduction to small molecule drug discovery and preclinical development - Frontiers.

- Designing an In Vivo Preclinical Research Study - MDPI.

- Graphviz Guide for Developers | PDF | String (Computer Science) - Scribd.

- Quick Graphviz Tutorial - Dirk Colbry.

- Graphviz tutorial - YouTube.

- Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.

- Graphviz Examples and Tutorial - Sketchviz.

- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile - PubChem.

- 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS NO.754159-15-4.

- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile - Apollo Scientific.

- 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile - BLDpharm.

- 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile - PubChemLite.

- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed.

- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor | Request PDF - ResearchGate.

- 2-PYRAZOLINE DERIVATIVES IN NEUROPHARMACOLOGY: SYNTHESIS, ADME PREDICTION, MOLECULAR DOCKING AND IN VIVO BIO - CORE.

- The Recent Development of the Pyrazoles : A Review | TSI Journals.

Sources

- 1. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. Preclinical Stage of Drug Development: A Startup's Guide | Cherry Bekaert [cbh.com]

- 4. infinixbio.com [infinixbio.com]

- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 6. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]

- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Humanized Rodent Models for Cancer Research [frontiersin.org]

- 12. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

High-Throughput Screening Assays for Pyrazole Derivatives: Application Notes and Protocols

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a five-membered heterocyclic scaffold that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its remarkable versatility, allowing for substitutions at multiple positions, which in turn enables the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, pyrazole derivatives exhibit an extensive range of biological activities and are core components of numerous approved drugs and clinical candidates. Their therapeutic applications are broad, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][5][6]

A significant portion of research into pyrazole derivatives has focused on their role as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[2][3] Pyrazoles have been successfully designed to target the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt, thereby modulating cell cycle progression, signal transduction, and survival.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery and characterization of novel, biologically active pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.

Foundational Concepts in High-Throughput Screening (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, employing automation, miniaturization, and rapid data analysis to test vast libraries of chemical compounds against a specific biological target or cellular phenotype.[7] The primary objective of an HTS campaign is to identify "hits"—compounds that elicit a desired biological response—which serve as the starting point for lead optimization and further drug development.

A critical parameter for validating the robustness of an HTS assay is the Z'-factor . This statistical metric provides a measure of the assay's quality by quantifying the separation between the distributions of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[8][9] This guide emphasizes protocols that are designed to achieve high Z'-factors, ensuring the trustworthiness of the screening data.

Assay Strategies for Key Pyrazole Target Classes

The choice of HTS assay is fundamentally dictated by the biological question being asked. Is the goal to find compounds that kill cancer cells (phenotypic), or to find compounds that inhibit a specific enzyme (target-based)? Below are detailed protocols for assays commonly used to screen pyrazole libraries against various target classes.

3.1. Phenotypic Screening: Antiproliferative and Cytotoxic Activity

The most direct approach to discovering anticancer agents is to screen for compounds that inhibit the growth of or kill cancer cells. This phenotypic screening strategy is often the first step in evaluating a new library of pyrazole derivatives.

Causality & Experimental Choice: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are chosen for their simplicity, cost-effectiveness, and scalability. The principle relies on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[10]

-

Cell Seeding:

-

Harvest cancer cells from culture, ensure viability is >90% using trypan blue exclusion.

-

Dilute cells in complete growth medium to an optimal density (e.g., 5,000–10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of each pyrazole derivative in DMSO.

-

Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

-

Add the compounds to the wells. Include "vehicle control" (DMSO only) and "no-cell" (media only) wells.

-

Incubate for 48 to 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Antiproliferative Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| 5b | K562 (Leukemia) | MTT | 0.021 | [10] |

| 5b | A549 (Lung) | MTT | 0.69 | [10] |

| 17a | A549 (Lung) | MTT | 4.47 µg/mL | |

| 34d | HeLa (Cervical) | MTT | 10.41 | |

| L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 | [11][12] |

| L3 | MCF-7 (Breast) | MTT | 81.48 | [11][12] |

3.2. Target-Based Screening: Protein Kinase Inhibitors

Pyrazole derivatives are exceptionally well-suited to inhibit protein kinases by competing with ATP at the enzyme's active site.[1][3] HTS assays in this category are designed to directly measure the enzymatic activity of a purified kinase or the binding of an inhibitor to it.

Signaling Pathway Visualization: Understanding the context of the target kinase is crucial. For example, Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Inhibiting CDK2 can prevent the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition.[2]

-

Reagent Biotinylation/Conjugation: Prepare reagents by biotinylating one protein partner (for binding to Streptavidin-Donor beads) and using an antibody or tag for the other (for binding to Protein A-Acceptor beads).

-

Assay Assembly:

-

In a 384-well low-volume plate, add the pyrazole inhibitor.

-

Add the two interacting protein partners.

-

Incubate for a set time (e.g., 60 minutes) to allow for inhibitor binding.

-

Add the Donor and Acceptor beads.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark for 1-3 hours to allow bead-protein binding to reach equilibrium.

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis: A decrease in signal indicates inhibition of the protein-protein interaction. Calculate IC₅₀ values from dose-response curves.

3.4. Cell-Based Pathway Analysis

Confirming that a pyrazole derivative engages its intended target and modulates a specific signaling pathway within a living cell is a critical step in lead validation.

Featured Assay: Dual-Luciferase® Reporter Gene Assay

Causality & Experimental Choice: This assay provides a quantitative measure of transcription factor activity. [13]Cells are engineered to contain a plasmid where the expression of a firefly luciferase gene is controlled by a specific DNA response element (e.g., a Hypoxia-Response Element for HIF-1). If a pyrazole compound inhibits the pathway leading to the activation of this transcription factor, luciferase expression will decrease. A second, constitutively expressed luciferase (usually Renilla) is co-transfected as an internal control to normalize for cell number and transfection efficiency, thereby increasing data reliability. [13][14]

[13]

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well white plate and allow them to recover.

-

Compound Treatment and Stimulation: Treat cells with various concentrations of the pyrazole inhibitor for a defined period. Then, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

-

Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well. Shake for 15 minutes at room temperature.

-

Luminescence Measurement:

-

Transfer the cell lysate to a white luminometer plate.

-

Use a luminometer with dual injectors. The first injector adds the Firefly Luciferase Assay Reagent II (LAR II), and the firefly luminescence is measured.

-

The second injector adds the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luminescence reaction. The Renilla luminescence is then measured.

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. A decrease in this ratio in treated cells compared to control cells indicates pathway inhibition.

Summary and Future Perspectives

The pyrazole scaffold remains a highly productive starting point for the discovery of novel therapeutics. The high-throughput screening assays detailed in this guide—from broad phenotypic screens to highly specific, target-based biochemical and cell-based assays—provide a robust toolkit for identifying and characterizing active pyrazole derivatives. The key to a successful screening campaign lies in selecting the appropriate assay for the biological question and in the rigorous validation of each step to ensure data integrity.

References

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.

- Pyrazoles as anticancer agents: Recent advances. (2023).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria Repository.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). Benchchem.

- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). authorea.com.

- Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. (n.d.). PMC.

- A fluorescence polarization assay for inhibitors of Hsp90. (2006). PubMed.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.

- AlphaScreen. (n.d.). BMG LABTECH.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG.

- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.).

- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.

- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). PMC.

- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC.

- From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.

- Scintillation proximity assay.

- The Use of AlphaScreen Technology in HTS: Current St

- Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. (2023). Genetic Engineering & Biotechnology News.

- Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors. (n.d.). Wiley Online Library.

- Luciferase reporter assays: Powerful, adaptable tools for cell biology research. (n.d.). Promega.

- Fluorescence Polariz

- Development of a Scintillation Proximity Assay (SPA)

- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). PMC.

- Tools for GPCR drug discovery. (n.d.).